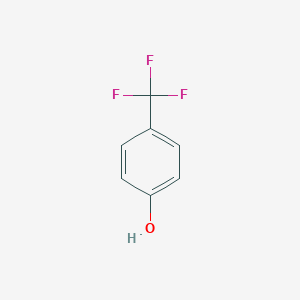

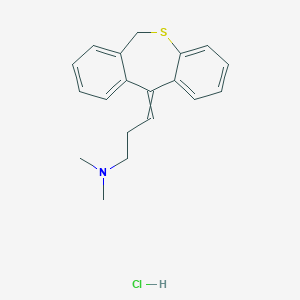

![molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4](/img/structure/B195952.png)

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9'-desmethylgranisetron is a member of indazoles and an aromatic amide.

Mécanisme D'action

Target of Action

Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems .

Mode of Action

Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Biochemical Pathways

The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting . This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL . It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism . It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.

Result of Action

The primary result of Granisetron Impurity B’s action is the prevention of nausea and vomiting . This is particularly beneficial in scenarios such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea, and radiation-induced nausea .

Analyse Biochimique

Biochemical Properties

Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors . The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally .

Cellular Effects

Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting .

Molecular Mechanism

At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors . This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting .

Temporal Effects in Laboratory Settings

The effects of Granisetron Impurity B change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Granisetron Impurity B vary with different dosages in animal models .

Metabolic Pathways

Granisetron Impurity B is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary route of clearance from the body is via hepatic metabolism .

Propriétés

Numéro CAS |

107007-95-4 |

|---|---|

Formule moléculaire |

C17H22N4O |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+ |

Clé InChI |

GHVQAOGYNZNTIA-YHWZYXNKSA-N |

SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |

SMILES isomérique |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |

SMILES canonique |

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |

Apparence |

Beige Solid |

melting_point |

217-219°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; 1-Desmethyl Granisetron; endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

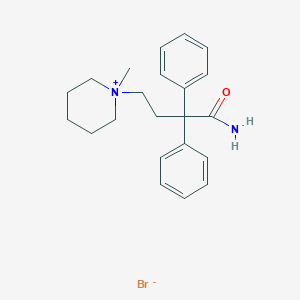

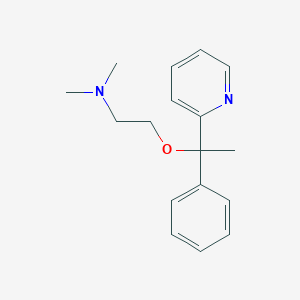

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)

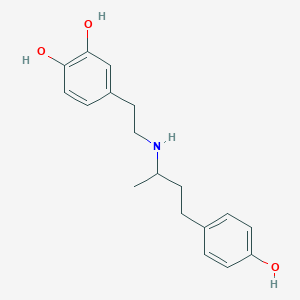

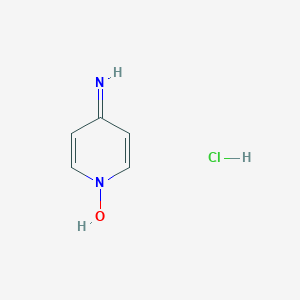

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)